5-Chloro-2-isopropylthiophen-3-amine
Description
5-Chloro-2-isopropylthiophen-3-amine is a substituted thiophene derivative featuring a chlorine atom at the 5-position, an isopropyl group at the 2-position, and an amine group at the 3-position of the aromatic heterocycle.
Properties
Molecular Formula |
C7H10ClNS |
|---|---|
Molecular Weight |
175.68 g/mol |
IUPAC Name |
5-chloro-2-propan-2-ylthiophen-3-amine |
InChI |
InChI=1S/C7H10ClNS/c1-4(2)7-5(9)3-6(8)10-7/h3-4H,9H2,1-2H3 |
InChI Key |
AZQILXJQSQVNMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(S1)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-isopropylthiophen-3-amine can be achieved through various synthetic routes. One common method involves the condensation reaction of 2-isopropylthiophene with chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position. The resulting 5-chloro-2-isopropylthiophene can then be subjected to amination reactions using ammonia or primary amines under suitable conditions to introduce the amine group at the 3-position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-isopropylthiophen-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles such as alkoxides, thiolates, or amines under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkoxides, thiolates, amines
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
5-Chloro-2-isopropylthiophen-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of advanced materials such as organic semiconductors and conductive polymers .
Mechanism of Action
The mechanism of action of 5-Chloro-2-isopropylthiophen-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
(5-Chlorothiophen-2-ylmethyl)-methyl-amine (CAS 70696-37-6)
- Structure : Chlorine at the 5-position, methylamine group at the 2-position (via a methylene bridge).
- Key Differences : The absence of an isopropyl group and the presence of a methylene-linked methylamine substituent distinguish this compound from the target.
- Stability is maintained under refrigeration and dry storage .
- Reactivity : The methylamine side chain may enhance solubility in polar solvents compared to the bulky isopropyl group in the target compound.
5-(3-Chloro-2-ethoxyphenyl)thiazol-2-amine
- Structure : Thiazole core with a 3-chloro-2-ethoxyphenyl substituent and amine at the 2-position.
1-(Tetrahydrofuran-2-yl)-N-(thiophen-3-ylmethyl)methanamine
- Structure : Thiophene ring with a 3-methylamine group linked to a tetrahydrofuran moiety.
- In contrast, the isopropyl group in the target compound contributes to lipophilicity, which may influence membrane permeability in biological systems .
Physicochemical Properties and Stability
- Notes: The isopropyl group in the target compound may reduce crystallinity compared to methylamine analogs, impacting purification processes. Thiazole derivatives generally exhibit higher thermal stability than thiophenes due to additional nitrogen-mediated resonance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
